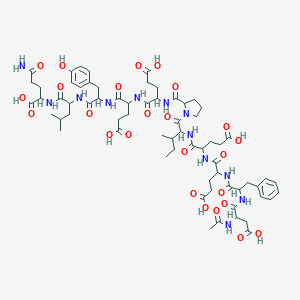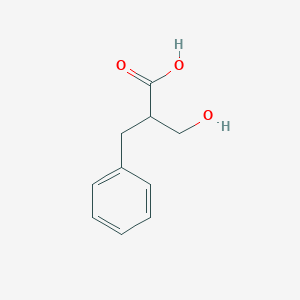
Ácido 2-bencil-3-hidroxipropanoico
Descripción general
Descripción
2-Benzyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol This compound is characterized by a benzyl group attached to a 3-hydroxypropanoic acid backbone
Aplicaciones Científicas De Investigación
2-Benzyl-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-Benzyl-3-hydroxypropanoic acid is Carboxypeptidase A1 . Carboxypeptidase A1 is an exopeptidase that selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrates .
Mode of Action
2-Benzyl-3-hydroxypropanoic acid acts as an inhibitor for Carboxypeptidase A1 . The compound interacts with the enzyme, reducing its activity and thereby influencing the protein degradation process .
Biochemical Pathways
It is known that carboxypeptidase a1, the target of this compound, plays a crucial role in protein degradation . Therefore, the inhibition of this enzyme by 2-Benzyl-3-hydroxypropanoic acid could potentially affect protein metabolism.
Pharmacokinetics
It is known that the compound is synthesized from acetoacetic ester through a process of benzylation, reduction using sodium dithionite, and hydrolysis under alkaline conditions .
Result of Action
The molecular and cellular effects of 2-Benzyl-3-hydroxypropanoic acid’s action primarily involve the inhibition of Carboxypeptidase A1 . This inhibition can affect the protein degradation process, potentially leading to changes in cellular protein levels and functions .
Action Environment
The action, efficacy, and stability of 2-Benzyl-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carboxypeptidase A1 . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other proteins or metabolites.
Análisis Bioquímico
Biochemical Properties
2-Benzyl-3-hydroxypropanoic acid plays a role in biochemical reactions, particularly as an inhibitor for carboxypeptidase A . It interacts with enzymes such as carboxypeptidase A, where it exhibits inhibitory effects . The nature of these interactions involves the hydroxyl group of the compound, which serves as a weak zinc ligating moiety .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like carboxypeptidase A . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Benzyl-3-hydroxypropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and potential changes in gene expression. For instance, it acts as an inhibitor for carboxypeptidase A, suggesting a potential mechanism of action at the molecular level .
Metabolic Pathways
It is known that 3-hydroxypropionic acid, a similar compound, participates in autotrophic carbon dioxide assimilation pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of benzenepropanoic acid with acetyloxy methyl groups . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Benzyl-3-hydroxypropanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Benzyl-3-hydroxypropionic Acid: A chiral variant with similar chemical properties.
3-Hydroxypropionic Acid: Lacks the benzyl group but shares the hydroxypropanoic acid backbone.
Uniqueness
2-Benzyl-3-hydroxypropanoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123802-80-2 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid?
A1: The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] is significant because it allows for the isolation of its individual enantiomers, (S)-2 and (R)-2. [] These optically pure enantiomers are crucial precursors for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (1). [] Since enantiomers can exhibit different biological activities, obtaining optically pure compounds is essential in pharmaceutical research and drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
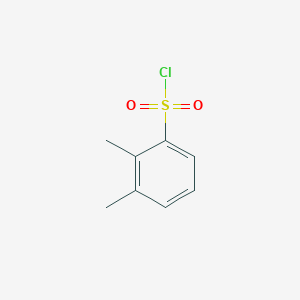
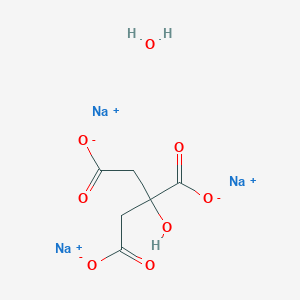
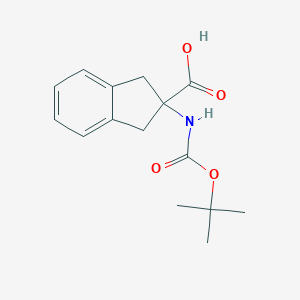
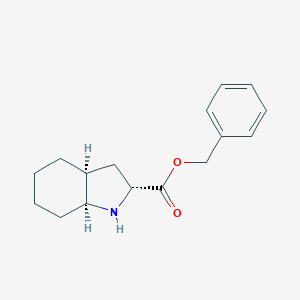
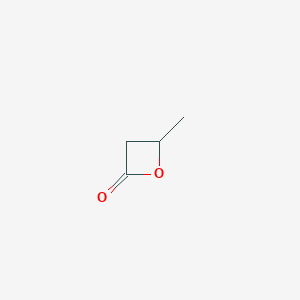

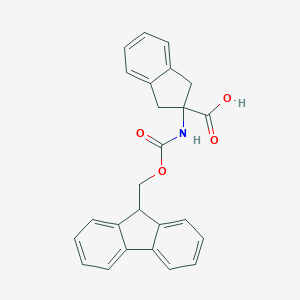
![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)

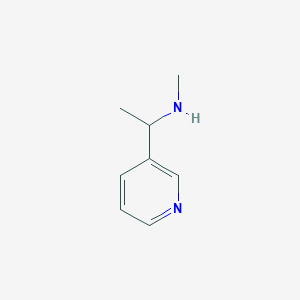
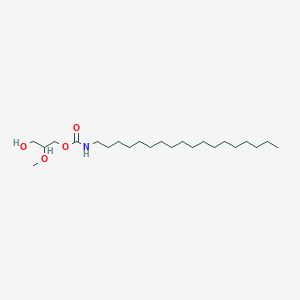
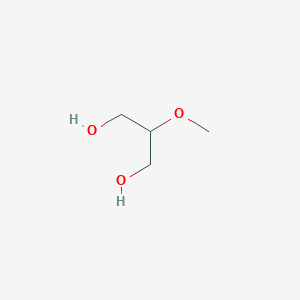
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)
